molecular formula C20H25ClN4O4S B2606942 N-(6-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride CAS No. 1329638-14-3

N-(6-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride

Katalognummer B2606942
CAS-Nummer: 1329638-14-3
Molekulargewicht: 452.95
InChI-Schlüssel: RPBKHABVIFAJTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of MTMIC involves several steps, which may vary based on the specific synthetic pathway. Some common methods include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . These approaches allow the construction of the complex isoxazole-thiazole framework.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

The synthesis of novel compounds with potential biological activity is a significant area of research. Compounds structurally related to N-(6-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride are synthesized for their potential as anti-inflammatory, analgesic, antimicrobial, and anti-cancer agents. For instance, Abu‐Hashem et al. (2020) synthesized novel heterocyclic compounds derived from visnagenone and khellinone, showing COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Such research emphasizes the therapeutic potential of these compounds in treating inflammatory diseases and pain management.

Antimicrobial and Antifungal Activities

The search for new antimicrobial and antifungal agents is crucial due to the rising resistance to existing drugs. Research into compounds with similar structures has shown promising results against various bacterial and fungal strains. Desai, Dodiya, & Shihora (2011) reported on the synthesis of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides with in vitro antibacterial and antifungal activities (Desai, Dodiya, & Shihora, 2011). This highlights the potential use of such compounds in developing new antimicrobial therapies.

Anticancer Research

The development of new anticancer agents is a significant area of interest in medicinal chemistry. The synthesis of compounds like N-(6-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride and their derivatives has been explored for their potential anticancer activities. Studies such as those by Lu et al. (2021), which focused on the synthesis and antiproliferative activity of specific molecular derivatives against cancer cell lines, illustrate the ongoing efforts to find new treatments for cancer (Lu, Zhao, Sun, Ji, Huang, Ge, 2021).

Neuroprotective and CNS Activity

The central nervous system (CNS) activity, including neuroprotective effects and potential treatment for neurodegenerative diseases, is another area of application. For example, the development of histone deacetylase inhibitors for ameliorating Alzheimer's disease phenotypes has been reported, showcasing the therapeutic promise of structurally related compounds (Lee et al., 2018).

Wirkmechanismus

  • Anti-Tubercular Activity : Some studies suggest that benzothiazole derivatives (similar to MTMIC) exhibit inhibitory effects against Mycobacterium tuberculosis . Investigating MTMIC’s interaction with relevant proteins (e.g., DprE1) could shed light on its anti-tubercular potential.

Zukünftige Richtungen

: Yadav, R., Meena, D., Singh, K., Tyagi, R., Yadav, Y., & Sagar, R. (2023). Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds. RSC Advances, 13, 21890-21925. Link

Eigenschaften

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4S.ClH/c1-14-12-17(22-28-14)19(25)24(7-3-6-23-8-10-27-11-9-23)20-21-16-5-4-15(26-2)13-18(16)29-20;/h4-5,12-13H,3,6-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBKHABVIFAJTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N(CCCN2CCOCC2)C3=NC4=C(S3)C=C(C=C4)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.